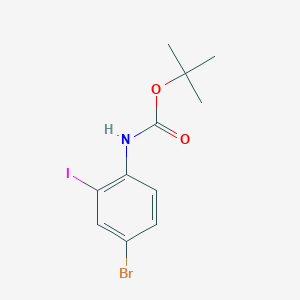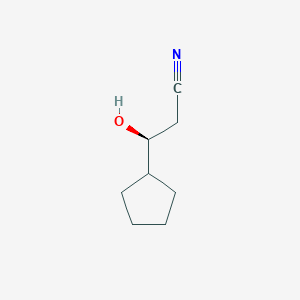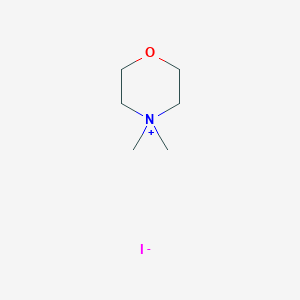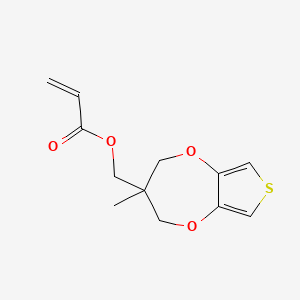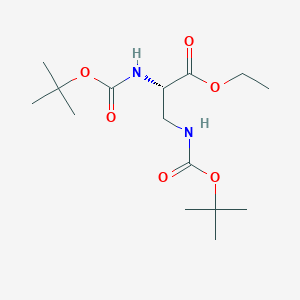
(S)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the amino groups on the propanoate backbone. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate typically involves the protection of amino groups using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds as follows:
Starting Material: The synthesis begins with (S)-2,3-diaminopropanoic acid.
Protection Step: The amino groups are protected by reacting with Boc-Cl in an organic solvent like dichloromethane, in the presence of a base.
Esterification: The carboxylic acid group is then esterified using ethanol and a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to handle the reagents and solvents.
Continuous Stirring: Ensuring thorough mixing and reaction completion.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve high purity.
化学反应分析
Types of Reactions
(S)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate undergoes several types of chemical reactions:
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc groups can be replaced by other protecting groups or functional groups.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Produces (S)-2,3-diaminopropanoic acid and tert-butanol.
Substitution: Produces substituted derivatives depending on the nucleophile used.
Reduction: Produces (S)-2,3-bis((tert-butoxycarbonyl)amino)propanol.
科学研究应用
(S)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis.
作用机制
The mechanism of action of (S)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate involves its ability to act as a protecting group for amino acids and peptides. The Boc groups protect the amino groups from unwanted reactions during synthesis. The ester group can be hydrolyzed or reduced to introduce new functional groups or to deprotect the amino groups, allowing for further modifications.
相似化合物的比较
Similar Compounds
(S)-Ethyl 2,3-diaminopropanoate: Lacks the Boc protecting groups.
(S)-Methyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate: Similar structure but with a methyl ester instead of an ethyl ester.
(S)-Ethyl 2,3-bis((benzyloxycarbonyl)amino)propanoate: Uses benzyloxycarbonyl (Cbz) protecting groups instead of Boc.
Uniqueness
(S)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate is unique due to its dual Boc protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis where selective protection and deprotection of amino groups are crucial.
属性
IUPAC Name |
ethyl (2S)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O6/c1-8-21-11(18)10(17-13(20)23-15(5,6)7)9-16-12(19)22-14(2,3)4/h10H,8-9H2,1-7H3,(H,16,19)(H,17,20)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBKREOIUWTWNN-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
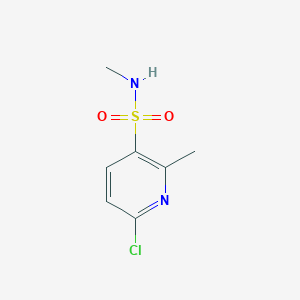
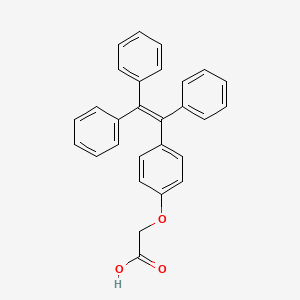
![3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide](/img/structure/B6318807.png)
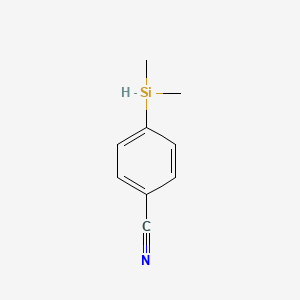
![4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanol](/img/structure/B6318821.png)
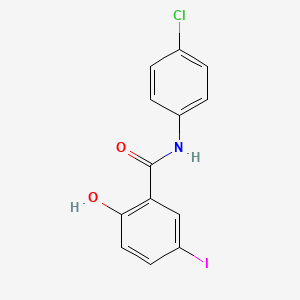

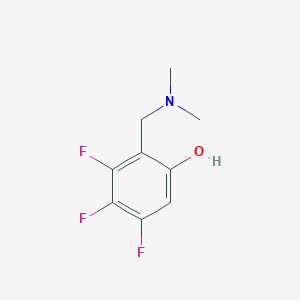
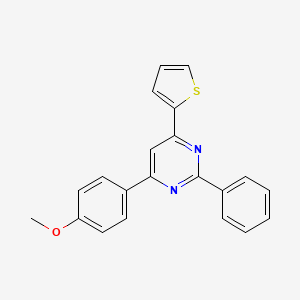
![N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]thiourea](/img/structure/B6318858.png)
